molecular formula C10H9BrClNO B13552263 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone CAS No. 60610-99-3

4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone

Cat. No.: B13552263
CAS No.: 60610-99-3
M. Wt: 274.54 g/mol
InChI Key: ZBRQTAFELGAWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the cyclization of 2-bromo-6-chlorophenylacetic acid with ammonia or an amine under acidic conditions to form the pyrrolidinone ring.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar compounds to 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidinone scaffold but differ in their substituents and biological activities. The presence of bromine and chlorine atoms in 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one makes it unique and may contribute to its specific properties and applications.

Biological Activity

4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including anti-inflammatory, analgesic, and neuroprotective effects, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features a pyrrolidinone ring with a bromo and a chloro substituent on the phenyl moiety. This configuration enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The presence of halogens often correlates with increased binding affinity to biological targets, which is crucial for its pharmacological effects.

Biological Activities

1. Anti-inflammatory and Analgesic Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. Research indicates that pyrrolidinones can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. For instance, the halogen substitutions may enhance the compound's ability to inhibit pro-inflammatory cytokines.

2. Neuroprotective Properties

Studies suggest that this compound could influence neurotransmitter systems, which may be beneficial in treating neurological conditions such as anxiety and depression. The modulation of neurotransmitter receptors is a key area of interest, as it could lead to new treatments for mood disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have shown potent anticancer activity against A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance anticancer efficacy:

CompoundIC50 (µM)Notes
This compoundTBDPotentially high activity against A549 cells
4-Chlorophenyl derivative64Enhanced activity compared to base compound
4-Dimethylamino phenyl substitution8Most potent anticancer activity observed

Antimicrobial Activity

The antimicrobial properties of derivatives have also been explored. Certain analogs have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values indicate promising potential for these compounds in combating resistant infections:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus2Comparable to vancomycin
Klebsiella pneumoniae4Effective against resistant strains

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of various pyrrolidinone derivatives on A549 cells, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments like cisplatin. Notably, the incorporation of halogen groups significantly improved the anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research into antimicrobial properties demonstrated that certain derivatives of this compound were effective against resistant strains, highlighting their potential as new therapeutic agents in treating infections caused by resistant bacteria.

Properties

CAS No.

60610-99-3

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrClNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)

InChI Key

ZBRQTAFELGAWRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC=C2Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.